molecular formula C16H17N5 B5153543 N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine

N,N'-dibenzyl-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B5153543
M. Wt: 279.34 g/mol
InChI Key: BPKNFUROEZDESW-UHFFFAOYSA-N
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Description

N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine is an organic compound belonging to the triazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 1,2,4-triazole-3,5-diamine with benzyl halides under basic conditions. A common method includes:

    Starting Materials: 1,2,4-triazole-3,5-diamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of benzylamines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of N,N’-dibenzyl-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and benzyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3,5-diamine: A simpler analog without benzyl groups, used as a DNA synthesis inhibitor.

    3,5-Dibenzyl-1H-1,2,4-triazole: Similar structure but lacks the diamine functionality.

Properties

IUPAC Name

3-N,5-N-dibenzyl-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-3-7-13(8-4-1)11-17-15-19-16(21-20-15)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKNFUROEZDESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NN2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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